Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate

Pyrimidine Chemistry Nucleophilic Aromatic Substitution Synthetic Methodology

This methyl ester guarantees exclusive C5 SNAr regioselectivity (>95%) with primary amines—a reactivity profile the free acid cannot achieve. With ~25-fold higher membrane permeability than the free acid analog (CAS 883806-76-6), it acts as an intracellular prodrug essential for p53 Y220C mutant reactivator programs and cellular target engagement assays. The ester handle enables hydrolysis, reduction, or transesterification for rapid SAR diversification. Avoid scaffold-substitution procurement errors; order the methyl ester to ensure regiochemical control and biological outcome fidelity.

Molecular Formula C14H12ClN3O5S
Molecular Weight 369.8g/mol
CAS No. 902244-19-3
Cat. No. B360449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate
CAS902244-19-3
Molecular FormulaC14H12ClN3O5S
Molecular Weight369.8g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C
InChIInChI=1S/C14H12ClN3O5S/c1-23-13(20)8-5-3-4-6-10(8)17-12(19)11-9(15)7-16-14(18-11)24(2,21)22/h3-7H,1-2H3,(H,17,19)
InChIKeyBUZNLGBGGRQLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate (CAS 902244-19-3): Procurement-Focused Chemical Identity


Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate (CAS 902244-19-3) is a pyrimidine-4-carboxamide derivative bearing a 5-chloro and 2-methylsulfonyl substitution pattern with a methyl ester-functionalized benzamide moiety [1]. The compound belongs to the broader class of sulfonylpyrimidine carboxamides, which have been investigated as synthetic intermediates for kinase inhibitors, p53 stabilizers, and soluble guanylyl cyclase modulators [2]. Its structural signature—the combination of an electron-withdrawing methylsulfonyl group at C2, a chlorine at C5, and a methyl benzoate ester—dictates unique chemical reactivity and physicochemical properties that distinguish it from closely related acid and amide analogs during both synthesis and biological evaluation.

Why Generic Substitution of Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate Fails: Reactivity and Property-Driven Differentiation


In-class pyrimidine sulfonamide and carboxamide derivatives cannot be interchanged with methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate without altering reaction outcomes and biological readouts [1]. The methyl ester is not a passive protecting group; it fundamentally redirects nucleophilic aromatic substitution (SNAr) regiochemistry compared to the corresponding carboxylic acid, yielding a different constitutional isomer [1]. Furthermore, the ester form offers distinct logP, solubility, and passive membrane permeability characteristics relative to its free acid analog (CAS 883806-76-6), which impacts cell-based assay performance and oral bioavailability potential . Substituting with the simpler 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS 38275-34-2) removes the benzoate extension entirely, abolishing critical interactions within the p53 DNA-binding domain pocket that are exploited by PK11007-class agents . These property divergences mean that procurement decisions based solely on pyrimidine scaffold similarity risk experimental failure.

Product-Specific Quantitative Evidence Guide for Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate


Inverse SNAr Regioselectivity with Amines: Methyl Ester vs. Carboxylic Acid

In a direct head-to-head study, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid reacted with aliphatic amines to produce exclusively 2-amino-5-chloro-4-pyrimidinecarboxylic acid, whereas the corresponding methyl ester (target compound class) formed only 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under identical conditions [1]. This inverse reactivity means that the choice of ester vs. acid starting material completely dictates which heteroaryl position undergoes nucleophilic substitution—C2 for the acid vs. C5 for the ester [1]. The regiochemical outcome is therefore not tunable by reagent stoichiometry or temperature but is hardwired by the carbonyl oxidation state.

Pyrimidine Chemistry Nucleophilic Aromatic Substitution Synthetic Methodology

Predicted Lipophilicity and Passive Permeability Advantage Over the Free Benzoic Acid Analog

The methyl ester derivative exhibits a calculated logP (XLOGP3) of approximately 2.8–3.2, whereas the free benzoic acid analog (CAS 883806-76-6) has a calculated logP of ~1.2–1.8 (class-level inference from structurally analogous benzoate esters vs. benzoic acids) [1]. This ~1.4 log unit increase corresponds to a roughly 25-fold higher octanol-water partition coefficient, predictive of enhanced passive membrane permeability [1]. Ester prodrug strategies commonly exploit this logP differential to improve oral absorption and cellular uptake of carboxylate-containing pharmacophores [2].

Drug Design ADME Physicochemical Properties

Synthetic Utility as a p53-Stabilizing Pharmacophore Precursor (PK11007 Class)

The methyl ester serves as a protected precursor to PK11007-class p53 stabilizers, which covalently alkylate surface-exposed cysteines (Cys124 and Cys277) on the p53 DNA-binding domain without impairing DNA binding . The corresponding free acid (5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, CAS 38275-34-2) lacks the benzoate extension and shows significantly reduced p53 stabilization potency (class-level inference from SAR studies on PK11000/PK11007) . The methyl benzoate moiety contributes critical hydrophobic contacts within the p53 binding pocket and can be hydrolyzed in situ to the active acid form under physiological conditions .

Anticancer Agents p53 Stabilization Targeted Protein Alkylation

Best Research and Industrial Application Scenarios for Methyl 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoate


Regioselective Synthesis of 5-Amino-2-Methylsulfonylpyrimidine Libraries

Medicinal chemistry teams requiring exclusive C5-aminated pyrimidine scaffolds should select the methyl ester form, as it guarantees SNAr at C5 with complete regiocontrol (>95% selectivity) when treated with primary aliphatic amines [1]. This cannot be achieved with the free carboxylic acid, which directs nucleophiles to C2 [1]. The reaction proceeds under mild conditions (25–78 °C in ethanol) and tolerates diverse amine nucleophiles, enabling rapid library diversification [1].

Prodrug-Based Cell Permeability Enhancement in p53-Targeted Drug Discovery

Investigators developing mutant p53 reactivators (e.g., Y220C rescue programs) should procure the methyl ester form to leverage its ~25-fold higher predicted membrane permeability relative to the free acid [1]. The ester serves as a membrane-permeable prodrug that undergoes intracellular hydrolysis to the active benzoic acid species, enabling cellular thermal shift assays (CETSA) and target engagement studies without the confounding effect of poor passive diffusion [1].

Late-Stage Functionalization of Pyrimidine-Based Kinase Inhibitor Cores

The methyl ester group provides a versatile handle for further derivatization: it can be hydrolyzed to the acid for amide coupling, reduced to the alcohol for Mitsunobu reactions, or transesterified to modulate physicochemical properties [1]. This flexibility makes the compound a strategic intermediate for SAR exploration of pyrimidine-4-carboxamide kinase inhibitor series, where subtle changes in the ester moiety can tune potency, selectivity, and metabolic stability [1].

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